
2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(hydroxymethyl)pyrrolidine-1-carboxamide” belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of “this compound” is characterized by the presence of a hydroxymethyl group and a carboxamide group attached to the pyrrolidine ring .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to undergo a variety of chemical reactions . For instance, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
2-(hydroxymethyl)pyrrolidine-1-carboxamide derivatives have been utilized in various chemical transformations. For instance, certain derivatives undergo acid-catalyzed ring opening to form dibenzoxanthenes, diarylmethanes, and calixarenes (Gazizov et al., 2015). Additionally, these compounds play a role in asymmetric acylation, aiding in the synthesis of chiral compounds, which are crucial in developing pharmaceuticals (Ito et al., 1984).
Biocatalysis
In the realm of biocatalysis, these compounds have been used in the enantioselective hydrolysis of pyrrolidine dicarboxamides, demonstrating their potential in organic synthesis (Chen et al., 2012).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Some compounds show significant activity against bacterial and fungal strains, which could be vital in the development of new antimicrobial agents (Zhuravel et al., 2005).
Cancer Research
In cancer research, certain derivatives have been studied for their effects on cell viability and apoptosis in human hepatocellular carcinoma cells. These findings are instrumental in understanding the compound's potential as a therapeutic agent for treating liver cancer (Ramezani et al., 2017).
Crystallography
The study of the crystal and molecular structure of these compounds, like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, contributes to the understanding of their chemical properties, which is crucial for their application in synthesis and drug design (Chen et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
2-(Hydroxymethyl)pyrrolidine-1-carboxamide, also known as Dihydrouracil, belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom
Mode of Action
These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Propriétés
IUPAC Name |
2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMVGSBOOTVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
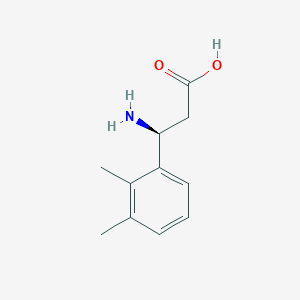

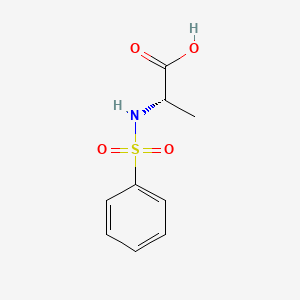
amine](/img/structure/B6142292.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)


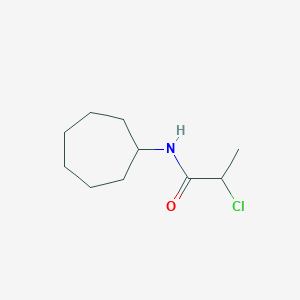
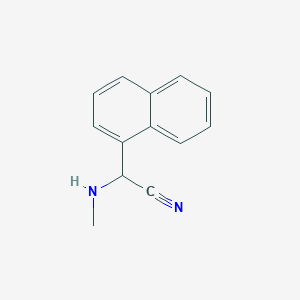
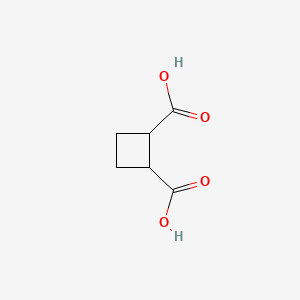
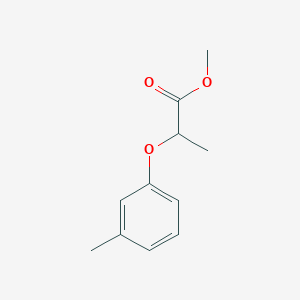

![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)